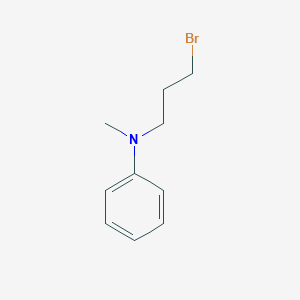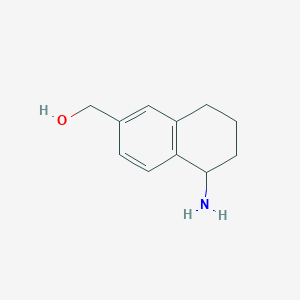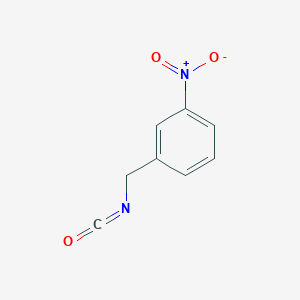
1-(Isocyanatomethyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isocyanatomethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is characterized by the presence of an isocyanate group (-NCO) and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-isocyanatomethyl-benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of 1-isocyanatomethyl-3-nitro-benzene often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanatomethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines under mild conditions.
Major Products Formed:
Reduction: 1-Aminomethyl-3-nitro-benzene.
Substitution: Urea derivatives.
Scientific Research Applications
1-(Isocyanatomethyl)-3-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-isocyanatomethyl-3-nitro-benzene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
1-Isocyanatomethyl-4-nitro-benzene: Similar structure but with the nitro group in the para position.
1-Isocyanatomethyl-2-nitro-benzene: Nitro group in the ortho position.
Uniqueness: 1-(Isocyanatomethyl)-3-nitrobenzene is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts .
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
1-(isocyanatomethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c11-6-9-5-7-2-1-3-8(4-7)10(12)13/h1-4H,5H2 |
InChI Key |
QQDCKHMPSGGMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN=C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
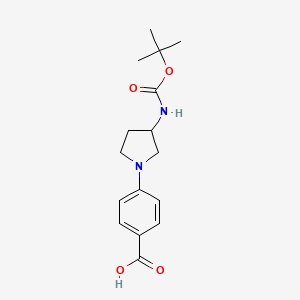

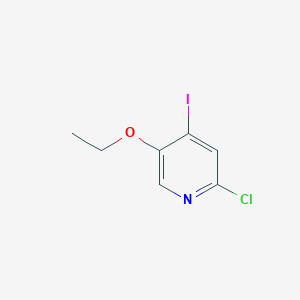

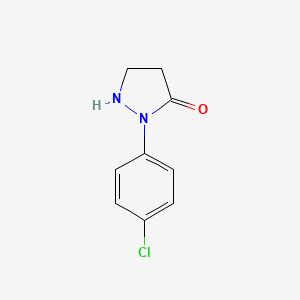

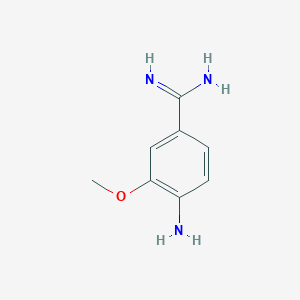
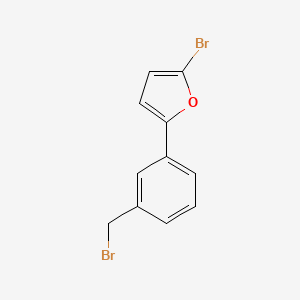

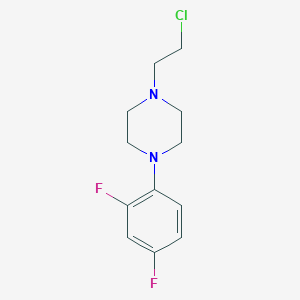
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B8730810.png)
![N-[(2-chlorophenyl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B8730813.png)
